

# Mass spectrometry and fragmentation patterns of 2-Bromopentane

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An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Patterns of **2-Bromopentane** 

This technical guide provides a comprehensive analysis of the mass spectrometry and fragmentation behavior of **2-bromopentane** (C<sub>5</sub>H<sub>11</sub>Br). Intended for researchers, scientists, and drug development professionals, this document outlines the key characteristics of its mass spectrum, details the primary fragmentation pathways, and provides a standard experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

# The Mass Spectrum of 2-Bromopentane

The mass spectrum of **2-bromopentane** is characterized by several key features that are indicative of its structure. The most notable feature is the presence of two molecular ion peaks of nearly equal intensity, a direct consequence of the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br).[1][2]

Molecular Ion Peaks: The molecular weight of **2-bromopentane** is 151.04 g/mol .[1][3] In its mass spectrum, the molecular ion (M<sup>+</sup>) is observed as a pair of peaks at m/z 150 and m/z 152, corresponding to the molecules containing the <sup>79</sup>Br and <sup>81</sup>Br isotopes, respectively. The near 1:1 ratio of these peaks is a definitive indicator of a compound containing a single bromine atom.[2][4]

Key Fragmentation Data: Electron Ionization (EI) at 70 eV is a standard method for the analysis of **2-bromopentane**.[5] The resulting mass spectrum exhibits a series of fragment ions, with



the most abundant peaks providing insight into the molecule's structure. The quantitative data for the primary fragments are summarized in the table below.

m/z	Proposed Fragment Ion	Relative Intensity (%)
71	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>	100
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	~97
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	~21
41	[C₃H₅] <sup>+</sup>	~20
29	[C₂H₅] <sup>+</sup>	~13
150/152	[C <sub>5</sub> H <sub>11</sub> Br]+• (Molecular Ion)	Present

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[3][6]

## **Fragmentation Pathways of 2-Bromopentane**

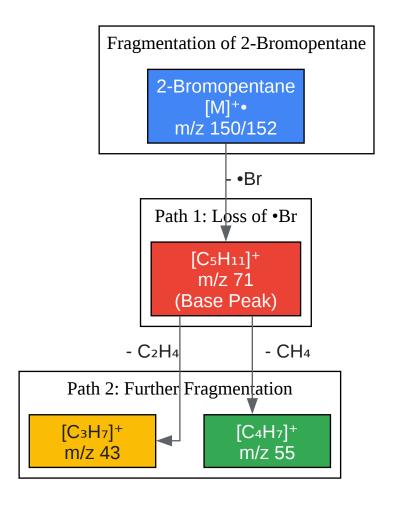
The fragmentation of the **2-bromopentane** molecular ion is driven by the formation of stable carbocations and neutral radicals. The primary fragmentation pathways include the loss of the bromine atom and cleavage of the C-C bonds within the alkyl chain.[1][7]

- Loss of Bromine Radical (•Br): The most significant initial fragmentation is the cleavage of the C-Br bond, which is relatively weak. This results in the loss of a bromine radical and the formation of a secondary pentyl carbocation ([C<sub>5</sub>H<sub>11</sub>]<sup>+</sup>) at m/z 71.[8][9] This fragment is often the base peak in the spectrum, indicating its high stability.
- Alpha-Cleavage: This pathway involves the cleavage of a C-C bond adjacent to the carbon bearing the bromine atom.[9] For 2-bromopentane, this can lead to the loss of a propyl radical (•C₃H₁) to form a fragment at m/z 107/109 or the loss of an ethyl radical (•C₂H₅) to form a fragment at m/z 121/123.
- Alkyl Chain Fragmentation: Subsequent fragmentation of the initial [C<sub>5</sub>H<sub>11</sub>]<sup>+</sup> ion (m/z 71) leads to the formation of smaller, stable carbocations. The prominent peak at m/z 43 corresponds to the highly stable isopropyl cation ([C<sub>3</sub>H<sub>7</sub>]<sup>+</sup>), formed by the cleavage of the



C2-C3 bond and loss of ethene.[2] The peak at m/z 55 corresponds to the  $[C_4H_7]^+$  ion, and the peak at m/z 29 is due to the  $[C_2H_5]^+$  ion.

The logical flow of these fragmentation events is illustrated in the diagram below.





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